4-Bromo-5-(methylthio)furan-2-carboxylic acid

Description

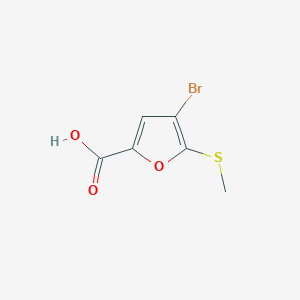

4-Bromo-5-(methylthio)furan-2-carboxylic acid is a synthetic heterocyclic compound featuring a furan ring substituted with bromine at position 4, a methylthio (-SMe) group at position 5, and a carboxylic acid moiety at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets via its electron-withdrawing (bromo) and moderately lipophilic (methylthio) substituents.

Properties

Molecular Formula |

C6H5BrO3S |

|---|---|

Molecular Weight |

237.07 g/mol |

IUPAC Name |

4-bromo-5-methylsulfanylfuran-2-carboxylic acid |

InChI |

InChI=1S/C6H5BrO3S/c1-11-6-3(7)2-4(10-6)5(8)9/h2H,1H3,(H,8,9) |

InChI Key |

YJEMGJSZAYQWID-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(O1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(methylthio)furan-2-carboxylic acid typically involves the bromination of 5-(methylthio)furan-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(methylthio)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Formation of 4-substituted derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

4-Bromo-5-(methylthio)furan-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections due to its antibacterial properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(methylthio)furan-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects .

Comparison with Similar Compounds

Structural Analogs in Furan-2-Carboxylic Acid Derivatives

Substituent Type and Position

Heterocycle Replacement (Furan vs. Thiophene)

Thiophene analogs, such as N-(4-bromophenyl)-amide thiophene-2-carboxylic acid (T5), exhibit higher lipophilicity (clogP) and superior antiproliferative activity against A431 cells compared to furan derivatives (e.g., F5) .

Physicochemical Properties

Lipophilicity :

Electronic Effects :

- Bromo (σp ≈ +0.23) and methylthio (σp ≈ -0.05) substituents create an electron-deficient furan core, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

4-Bromo-5-(methylthio)furan-2-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a furan ring with a bromine atom and a methylthio group, contributing to its reactivity and biological effects. The molecular formula is with a molecular weight of approximately 227.1 g/mol.

Synthesis

The synthesis typically involves the bromination of 5-(methylthio)furan-2-carboxylic acid. This reaction can be performed under various conditions to yield the desired product with high purity. The synthetic route often includes:

- Bromination : Using bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using the agar well diffusion method. The results showed:

- Minimum Inhibitory Concentration (MIC) : Effective against multidrug-resistant bacteria.

- Zone of Inhibition : At higher concentrations (e.g., 50 mg/mL), it demonstrated substantial inhibition zones, particularly against resistant strains like Acinetobacter baumannii.

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 8 |

| 20 | 12 |

| 30 | 15 |

| 40 | 17 |

| 50 | 20 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The bromine atom enhances binding affinity to bacterial enzymes, disrupting their function.

- Membrane Disruption : The methylthio group may alter membrane integrity, leading to increased permeability and cell lysis.

Case Studies

-

Antibacterial Activity Against NDM-Producing Bacteria :

A study investigated the compound's efficacy against New Delhi metallo-beta-lactamase (NDM)-producing strains. It was found that at a concentration of 50 mg/mL, it significantly inhibited bacterial growth compared to traditional antibiotics like meropenem. -

Docking Studies :

Molecular docking simulations suggested that the compound binds effectively to active sites of target enzymes, supporting its potential use in drug development for treating resistant infections.

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing other bioactive compounds aimed at treating bacterial infections.

- Organic Synthesis : Its unique structure allows it to act as an intermediate in creating complex heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.